molecular formula C18H31NO B1587794 4-(Dodecyloxy)aniline CAS No. 65039-19-2

4-(Dodecyloxy)aniline

Cat. No. B1587794
CAS RN: 65039-19-2
M. Wt: 277.4 g/mol
InChI Key: VXMYUOSDIMLATO-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)aniline, also known as 4-DODA, is an organic compound belonging to the class of anilines. It is a colorless, water-soluble liquid with a pungent odor. 4-DODA is used in various chemical and pharmaceutical applications due to its unique properties. It can be synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects are well-studied.

Scientific Research Applications

Corrosion Inhibition

4-(Dodecyloxy)aniline derivatives are effective in corrosion inhibition. An investigation into the corrosion inhibition of aluminum by aniline monomeric surfactants in HCl solution showed that these compounds act as mixed-type inhibitors, enhancing efficiency with increased concentration (EL-Deeb et al., 2015).

Organic Photovoltaics

In the realm of organic photovoltaics, compounds like 4-(Dodecyloxy)aniline show promise due to their ability to absorb light and self-assemble into pi-stacked arrays. This leads to efficient photoinduced charge generation, a crucial property for solar cell materials (Fuller et al., 2005).

Anticorrosive Coating Additives

Compounds related to 4-(Dodecyloxy)aniline, such as polyaniline doped with dodecylbenzene sulfonic acid, are used as additives in epoxy coatings. Their inclusion enhances the anti-corrosion properties of these coatings, as shown in studies involving AISI 1020 carbon steel plates (Souto & Soares, 2020).

Microwave Absorbing Materials

Research has demonstrated the potential of 4-(Dodecyloxy)aniline derivatives in the development of RADAR absorbing materials (RAMs). These materials show significant power absorption at certain frequencies, indicating their usefulness in defense applications (Das & Mandal, 2011).

Dendrimer Synthesis

4-(Dodecyloxy)aniline derivatives have been used in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers demonstrate the ability to self-organize in solution and form homogeneously packed spherical nano-aggregates, indicating their potential in various nanotechnological applications (Morar et al., 2018).

Liquid Crystal Research

N-[4′-(Dodecyloxy)resorcylidene]-4-(RO∗)-anilines, related to 4-(Dodecyloxy)aniline, have been synthesized and their mesomorphic properties investigated. These studies are crucial in understanding the behavior of liquid crystals, with implications for display technologies and other applications (Ghedini et al., 1993).

properties

IUPAC Name

4-dodecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMYUOSDIMLATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393063
Record name 4-n-dodecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65039-19-2
Record name 4-n-dodecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(DODECYLOXY)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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